The primary source of Plipastatin A 2 is the Bacillus amyloliquefaciens strain HYM12. This bacterium is known for its ability to produce various antimicrobial compounds, including plipastatins and surfactins. The production of Plipastatin A 2 has been enhanced through genetic modifications and the optimization of fermentation conditions in laboratory settings, allowing for higher yields than those typically found in natural strains .
Plipastatin A 2 belongs to the class of compounds known as lipopeptides, which are characterized by a peptide linked to a fatty acid chain. It is classified as a cyclic lipopeptide due to its cyclic structure formed by peptide bonds between amino acids. These compounds are significant in biotechnology for their antimicrobial properties and are often studied for their potential use as biopesticides .
Technical Details:
Plipastatin A 2 has a complex molecular structure characterized by a cyclic arrangement of amino acids linked to a fatty acid tail. The precise arrangement includes various amino acids that contribute to its biological activity.
Data:
The biosynthesis of Plipastatin A 2 involves multiple enzymatic reactions that facilitate the formation of peptide bonds and the attachment of fatty acid chains.
Technical Details:
Plipastatin A 2 exerts its antifungal effects primarily through membrane disruption in target organisms. It interacts with fungal cell membranes, leading to increased permeability and eventual cell lysis.
Data:
Relevant Data:
Plipastatin A 2 has several promising applications:
Plipastatin A2, a cyclic lipodecapeptide, was first isolated in the late 1980s from Bacillus cereus BMG302-fF67 during screening for phospholipase A2 inhibitors, predating its identification in Bacillus subtilis [1] [7]. The biosynthetic gene cluster (ppsABCDE) was later mapped in B. subtilis strains (e.g., 168, A1/3, and b213), revealing a 38.4 kb operon encoding five non-ribosomal peptide synthetases (NRPSs) [1] [9]. This operon, along with accessory genes sfp (encoding 4′-phosphopantetheinyl transferase) and degQ (a regulatory polypeptide), enables plipastatin assembly [1] [10]. Early biochemical studies confirmed that the NRPS complex activates amino acid substrates as aminoacyl adenylates, assembling the peptide backbone via a thiotemplate mechanism [9]. Challenges in cloning large gene clusters (>10 kb) initially hindered yield optimization; however, techniques like Transformation-Associated Recombination (TAR) enabled efficient heterologous expression in engineered B. subtilis hosts (e.g., strain 1A751 Δpps), boosting production [1].
Table 1: Key Events in Plipastatin A2 Research
Year | Milestone | Significance | |
---|---|---|---|
1986 | Isolation from B. cereus as phospholipase A2 inhibitor | First identification and bioactivity screening | |
1999 | Characterization of ppsABCDE NRPS operon in B. subtilis | Elucidation of biosynthetic machinery | |
2007 | Heterologous expression via TAR cloning | Enabled high-yield production in model strains | |
2020 | Constitutive promoter engineering (Pveg) in B. subtilis 3NA | Achieved 5-fold yield enhancement | [10] |
Plipastatin A2 functions as a potent antifungal agent in Bacillus consortia, particularly against filamentous fungi like Fusarium oxysporum and Fusarium graminearum [2] [4]. Its mechanism involves pore formation in fungal membranes through selective aggregation on phosphatidylcholine (PC)-rich bilayers, causing ion leakage and cell lysis [5]. Crucially, plipastatin operates as a "public good" in microbial communities: producer strains (e.g., B. subtilis MB9B1) protect non-producer strains (MB9B6) during fungal challenge, with efficacy dependent on spatial proximity and producer density [2]. In coculture assays, non-producer survival increased by 70% when plipastatin producers constituted >50% of the bacterial population [2]. This altruistic dynamic reduces fitness costs for producers and stabilizes mixed communities. However, genomic analyses reveal ecological trade-offs: 30% of environmental B. subtilis isolates lack the pps operon due to frameshift mutations or deletions, suggesting evolutionary selection against production under low-threat conditions [4] [6].
Table 2: Ecological Impact of Plipastatin A2 in Microbial Communities
Interaction Type | Experimental Evidence | Ecological Outcome | |
---|---|---|---|
Fungal Antagonism | Inhibition of Fusarium hyphae growth in dual-culture assays | Protection of plant hosts from pathogens | |
Intraspecies Cooperation | Enhanced survival of non-producing B. subtilis in coculture with F. oxysporum | "Public good" behavior in biofilms | |
Genomic Trade-offs | Partial pps operon deletions in soil isolates (e.g., MB9_B6) | Resource reallocation to non-defensive traits | [2] [4] |
Plipastatin A2 belongs to the fengycin lipopeptide family but exhibits distinct structural and functional characteristics. Both share a decapeptide core (L-Glu–D-Orn–L-Tyr–D-Thr–L-Glu–D-Ala–L-Pro–L-Gln–D-Tyr–L-Ile) linked to a β-hydroxy fatty acid chain (C14–C18) [3] [7]. However, plipastatin A2 features D-Tyr³ and L-Tyr⁹ stereochemistry, whereas fengycin contains L-Tyr³ and D-Tyr⁹ [3] [7]. This inversion alters backbone cyclization: plipastatin forms an internal ester bond between Tyr³ and Ile¹⁰, while fengycin links Tyr⁴ and Ile¹⁰ [9]. These differences confer unique bioactivities:
Table 3: Structural and Functional Comparison of Fengycin-Type Lipopeptides
Feature | Plipastatin A2 | Fengycin | |
---|---|---|---|
Amino Acid 3 (Tyr) | D-configuration | L-configuration | |
Amino Acid 9 (Tyr) | L-configuration | D-configuration | |
Cyclization Site | Between D-Tyr³ and L-Ile¹⁰ | Between L-Tyr⁴ and L-Ile¹⁰ | |
Antifungal Spectrum | Filamentous fungi only (Fusarium, Botrytis) | Broader (includes some yeasts) | |
Membrane Selectivity | Strong aggregation in PC bilayers | Moderate aggregation | [3] [5] [7] |
The NRPS machinery for plipastatin A2 is organized into five subunits: PpsA (Glu¹, Orn², Tyr³), PpsB (Thr⁴, Glu⁵), PpsC (Ala⁶, Pro⁷), PpsD (Gln⁸, Tyr⁹), and PpsE (Ile¹⁰, cyclization) [9] [10]. Critical regulatory elements include DegU-P, which activates pps transcription, and Sfp, which phosphopantetheinylates NRPS carrier domains [10].
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